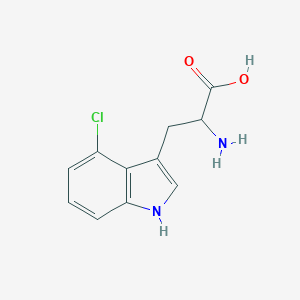

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

Overview

Description

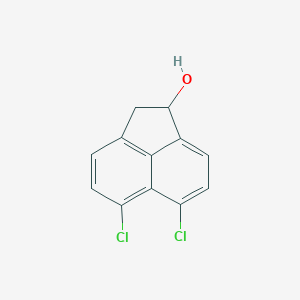

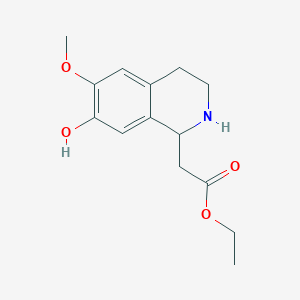

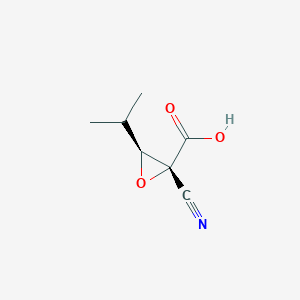

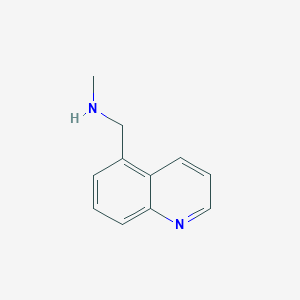

This compound is an indolyl carboxylic acid . It has a molecular formula of C11H11ClN2O2 .

Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring linked to a carboxylic acid chain . The molecular weight is 238.67 .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 476.9±45.0 °C, and its density is predicted to be 1.474±0.06 g/cm3 . The pKa value is predicted to be 2.19±0.10 .Scientific Research Applications

Serotonin Depletion

4-chloro-DL-tryptophan is known to act as an irreversible inhibitor of tryptophan hydroxylase . This enzyme is crucial for the biosynthesis of serotonin, a neurotransmitter involved in regulating mood, sleep, and appetite. By inhibiting this enzyme, 4-chloro-DL-tryptophan can deplete serotonin levels in the brain, which is useful for studying the role of serotonin in various physiological and pathological processes.

Biosynthesis of Tryptophan Derivatives

Research has shown that tryptophan derivatives play a significant role in various industries, including chemical, food, polymer, and pharmaceuticals . 4-chloro-DL-tryptophan can be used in metabolic engineering to reconstruct artificial biosynthesis pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum, leading to the production of valuable tryptophan derivatives.

Halogenation Studies in Plants

In plant biology, 4-chloro-DL-tryptophan has been identified in young plants of Vicia faba and is incorporated into 4-chloroindoleacetic acid . This application is important for understanding the halogenation reactions in plants and the role of chlorinated indoles in plant growth regulation.

Auxin Biosynthesis

L-4-Chlorotryptophan has been studied for its role in the biosynthesis of auxins, a class of plant hormones essential for plant body development . The compound’s incorporation into 4-chloroindoleacetic acid, albeit at a low ratio, provides insights into the pathways of auxin biosynthesis and its regulation.

Enzyme Inhibition for Therapeutic Applications

The inhibitory properties of 4-chloro-DL-tryptophan on enzymes can be harnessed for therapeutic purposes. For instance, its role as a tryptophan hydroxylase inhibitor can be utilized in the development of treatments for conditions associated with serotonin dysregulation .

Molecular Diversity Studies

4-chloro-DL-tryptophan can contribute to the study of molecular diversity, particularly in the context of indole derivatives. These studies are crucial for the discovery of new compounds with potential applications in medicine, such as inhibitors for specific enzymes or receptors .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Chloro-DL-Tryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid or L-4-Chlorotryptophan, is tryptophan hydroxylase . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .

Mode of Action

4-Chloro-DL-Tryptophan acts as a selective and irreversible inhibitor of tryptophan hydroxylase . By inhibiting this enzyme, it interferes with the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Biochemical Pathways

The inhibition of tryptophan hydroxylase by 4-Chloro-DL-Tryptophan disrupts the serotonin synthesis pathway . This disruption leads to a significant decrease in the levels of serotonin in the brain . The compound also affects the kynurenine pathway, another significant metabolic pathway of tryptophan .

Result of Action

The primary result of 4-Chloro-DL-Tryptophan’s action is a significant decrease in serotonin levels in the brain . This depletion of serotonin can lead to various physiological effects, depending on the context. For instance, it has been used to induce insomnia in rat models . It also helps to improve the inflammation of lung tissue and remodeling pulmonary artery .

properties

IUPAC Name |

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555058 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

CAS RN |

118244-93-2, 52448-14-3 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding L-4-Chlorotryptophan in Pisum sativum immatum?

A1: The research paper focuses on the isolation and characterization of L-4-Chlorotryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, from the immatum (immature seeds) of Pisum sativum, commonly known as the garden pea. This finding is significant because it identifies a naturally occurring halogenated form of tryptophan, an essential amino acid. The presence of this compound in a common plant species raises questions about its potential biological roles and implications for plant metabolism and development.

Q2: How does the study contribute to our understanding of N-malonyl-4-chlorotryptophan?

A2: The paper investigates the stereochemistry of N-malonyl-4-chlorotryptophan. The researchers were able to reassign the absolute stereochemistry of this compound, providing crucial information for understanding its biosynthesis and potential biological activity. [] This finding could have implications for future studies investigating the role of N-malonyl-4-chlorotryptophan and related compounds in plants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)